N-(2-hydroxyethyl)-2-biphenylcarboxamide
Description
N-(2-Hydroxyethyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl core substituted with a hydroxyethyl carboxamide group. The hydroxyethyl group likely enhances solubility in polar solvents, while the biphenyl moiety may contribute to aromatic interactions in biological systems .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-11-10-16-15(18)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNKUTZKHIHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
VM-7 (2-(N-(2-Ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
Structural Differences :
- VM-7 features a nitrate ester group and a 4'-methyl biphenyl system, unlike the hydroxyethyl-substituted biphenyl in the target compound.
- Additional ethyl and methyl substituents in VM-7 may increase lipophilicity compared to the hydroxyethyl group.
Physicochemical Properties :
N-(2-Hydroxyethyl)-2-(2-nitroanilino)benzamide Derivatives (13b, 14b)
Structural Differences :
- These compounds incorporate a nitroanilino group and a dihydroxybenzamide scaffold, differing from the biphenyl core in the target compound.
Diclofenac Salts with N-(2-Hydroxyethyl) Amines
Pharmacological Context :
Comparison :
- The hydroxyethyl group in both this salt and the target compound may improve water solubility, but the biphenyl carboxamide lacks the carboxylic acid moiety critical for Diclofenac’s COX inhibition.
N-(2-Hydroxyethyl)-2-Naphthalenecarboxamide (CAS 92-80-8)
Structural Similarities :
- Shares the hydroxyethyl carboxamide group but replaces the biphenyl with a naphthalene ring.
Physicochemical Properties :
- Synonyms include 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthoamide.
- Molecular formula: C13H13NO3 (MW: 243.25 g/mol).
- The naphthalene system may enhance UV absorbance and π-stacking interactions compared to biphenyl .
Key Research Findings and Gaps
- Synthetic Accessibility : The hydroxyethyl group is synthetically versatile, as seen in VM-7 (65% yield) and Diclofenac salts , but yields for biphenylcarboxamides remain unreported.
- Solubility vs. Bioactivity : The hydroxyethyl group improves solubility but may reduce membrane permeability compared to lipophilic analogs like VM-5.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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